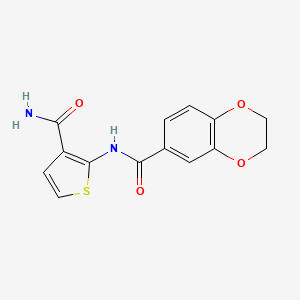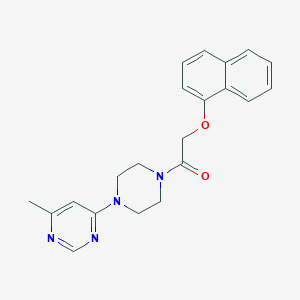![molecular formula C20H19N3O2 B2494264 propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 833444-11-4](/img/structure/B2494264.png)
propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a reaction between different 6H-indolo[2,3-b]quinoxalines and 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system. The resulting product is a series of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones . These derivatives are of interest due to their potential biological activity .
Molecular Structure Analysis
The molecular structure of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate consists of an indolo[2,3-b]quinoxalin-6-yl moiety attached to an acetate group via a propan-2-yl linker. The indoloquinoline scaffold is known for its DNA intercalation properties, which play a crucial role in its pharmacological effects .
Chemical Reactions Analysis
The compound’s functionalization often involves alkylation reactions, particularly with phenacyl bromide. Electron-withdrawing substituents at specific positions can impact the reaction rate and product formation .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The 6H-indolo[2,3-b]quinoxaline derivatives exhibit interesting anticancer properties. These compounds are structurally similar to the naturally occurring alkaloid ellipticine, a known antitumor agent. Researchers have synthesized novel derivatives of this compound and evaluated their cytotoxic effects against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . Further investigations into the mechanism of action and specific targets are warranted.
DNA Intercalation
The pharmacological action of these compounds predominantly involves DNA intercalation. Understanding the thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is crucial for elucidating their anticancer and antiviral activities . These interactions with DNA may provide insights into their potential therapeutic applications.
Antiviral Potential
Some indolo[2,3-b]quinoxaline derivatives have demonstrated antiviral properties . Investigating their efficacy against specific viruses and understanding their mode of action could lead to novel antiviral drug development.
1,2,3-Triazole Moieties
The incorporation of 1,2,3-triazole moieties into molecules has gained attention due to their diverse applications as agrochemicals, pharmaceuticals, and more. These moieties have exhibited antimicrobial, cytostatic, antimalarial, and anti-inflammatory activities . Combining indolo[2,3-b]quinoxaline and 1,2,3-triazole scaffolds may yield promising hybrid compounds with enhanced pharmacological properties.
Future Prospects
Given the biological activity of indolo[2,3-b]quinoxalines, continued exploration of novel derivatives and their potential applications remains essential. Researchers can investigate their antibiotic properties, explore additional cytotoxic effects, and explore other therapeutic targets.
Wirkmechanismus
Eigenschaften
IUPAC Name |
propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXOHXYYWHZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

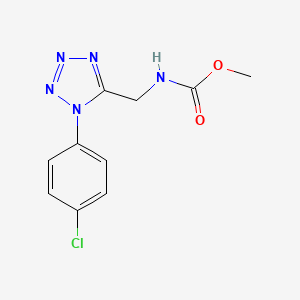
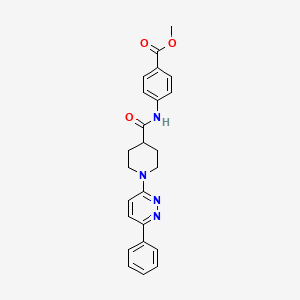
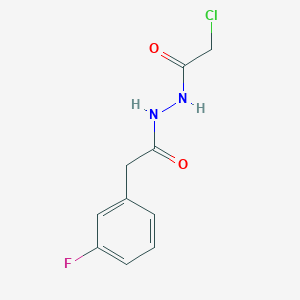

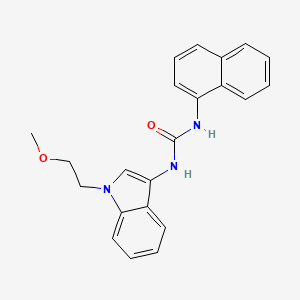



![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)
amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)
